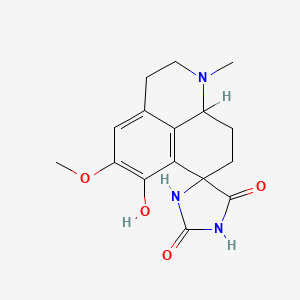

Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione, 1,2,3,8,9,9a-hexahydro-5,6-5-methoxy-1-methyl-, trans-

Description

This spiro compound (CAS: 41829-22-5) features a complex fused quinoline-imidazolidine scaffold with a trans-configuration, a methoxy group at position 5, and a methyl substituent at position 1. Its molecular formula is C₁₅H₁₇N₃O₄·BrH, and it is synthesized via a three-component reaction involving isatins, 2-naphthol, and substituted ureas, catalyzed by p-toluenesulfonic acid (PTSA) . While its exact biological activity remains underexplored, analogous spiro compounds exhibit diverse bioactivities, including antimicrobial and enzyme inhibitory effects .

Properties

CAS No. |

41829-20-3 |

|---|---|

Molecular Formula |

C16H19N3O4 |

Molecular Weight |

317.34 g/mol |

IUPAC Name |

6-hydroxy-5-methoxy-1-methylspiro[3,8,9,9a-tetrahydro-2H-benzo[de]quinoline-7,5'-imidazolidine]-2',4'-dione |

InChI |

InChI=1S/C16H19N3O4/c1-19-6-4-8-7-10(23-2)13(20)12-11(8)9(19)3-5-16(12)14(21)17-15(22)18-16/h7,9,20H,3-6H2,1-2H3,(H2,17,18,21,22) |

InChI Key |

FLHQUXGYMHGRQN-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CCC34C(=O)NC(=O)N4)O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy: Tandem Cyclization via T-Reaction

The synthesis of spiro-fused heterocycles such as the target compound typically employs a tandem condensation-cyclization reaction known as the T-reaction. This method involves the reaction of ortho-substituted aromatic aldehydes with active methylene compounds under protic solvent conditions, often facilitated by heating to induce cyclization and formation of the spirocyclic core.

- The T-reaction proceeds via initial condensation of the aldehyde with an amine moiety followed by intramolecular cyclization.

- Active methylene compounds such as Meldrum’s acid (2,2-dimethyl--dioxane-4,6-dione) or N,N-dimethylbarbituric acid are commonly used to introduce the dione moiety into the spiro structure.

- The reaction is preferably conducted as a one-pot procedure to improve yield and stereoselectivity.

Specifics for Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione Preparation

- Starting materials include 6-chlorodioxolo[4,5-g]quinoline-7-carbaldehyde or its analogs, which provide the quinoline core.

- The amine component, such as 1-methyl-piperazine or other cyclic amines, reacts with the aldehyde to form an intermediate imine.

- Meldrum’s acid or similar cyclic C-H acids are then added to facilitate the formation of the spiro-imidazolidine-2,5-dione ring system through tandem cyclization.

- The reaction conditions typically involve heating in n-butanol or similar solvents at 75–95 °C for 16–30 hours to ensure completion and high stereoselectivity.

Stereochemical Considerations

- The T-reaction is known to induce stereocenters with high selectivity, often favoring the trans isomer of the spiro compound.

- Diastereoselectivity is influenced by the nature of substituents on the aromatic ring and the active methylene compound.

- For example, the reaction of 2-piperidine-1-yl-benzaldehyde with 3-oxo-3-phenylpropionitrile favors the trans isomer, confirmed by single crystal X-ray diffraction.

Reaction Yields and Purification

- The yields for these tandem cyclization reactions are generally good to excellent, often exceeding 80%.

- The spiro-fused 1,3-dioxane-4,6-diones formed can be further hydrolyzed to corresponding carboxylic acids in excellent yields.

- Purification is commonly achieved by column chromatography on silica gel, although some isomers may be challenging to separate due to close Rf values.

Alternative Synthetic Routes and Photochemical Methods

While the T-reaction is the primary method for preparing such spiro compounds, photochemical [2 + 2] cycloaddition reactions have been explored for related cyclobutane and spirocyclic systems, especially in the synthesis of complex polycyclic frameworks. However, these methods are less commonly applied for the specific spiro(benzoquinoline-imidazolidine) system and are more relevant to related heterocyclic scaffolds.

Summary Data Table of Preparation Parameters

Chemical Reactions Analysis

Reaction Mechanisms

The formation of spiro compounds involves sequential steps:

-

Initial Condensation : Reactants undergo condensation to form intermediate adducts, driven by nucleophilic attack (e.g., amine-to-keto group interactions) .

-

Cyclization : Intramolecular cyclization occurs, facilitated by the catalyst, leading to spiro ring formation .

-

Functionalization : Subsequent modifications (e.g., methoxylation) can introduce substituents for enhanced bioactivity.

Key Functional Group Transformations

The compound’s chemical reactivity is influenced by substituents like methoxy (-OCH₃) and carbonyl (C=O) groups:

-

Electrophilic Aromatic Substitution : Methoxy groups activate aromatic rings for electrophilic substitution, enabling further derivatization.

-

Nucleophilic Addition : Carbonyl groups participate in nucleophilic attacks, useful for forming covalent bonds with biological targets.

Biological Activity Correlation

While the query focuses on chemical reactions, the structural features of the compound (e.g., benzoquinoline-imidazolidine fusion) correlate with anticancer and antimicrobial activities observed in analogous spiro systems . For example:

-

Antimicrobial Activity : Derivatives like spiro[benzo[h]quinoline-7,3′-indoline]diones exhibit MIC values of 375–3000 µg/mL against Staphylococcus aureus and Enterococcus faecalis .

-

Docking Studies : Molecular docking suggests interactions with enzyme active sites (e.g., 6LU7 protein), highlighting the role of structural motifs in target binding .

Scientific Research Applications

The applications of Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione, 1,2,3,8,9,9a-hexahydro-5,6-dihydroxy-1-methyl-, monohydrobromide, trans-, a complex organic compound with a spirocyclic structure, are broad and include potential uses in anticancer and antimicrobial applications. Spiro compounds, characterized by two or more rings sharing a single atom, have garnered interest in medicinal chemistry due to their diverse biological activities.

Scientific Research Applications

- Anticancer Properties: Spiro compounds, including Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione derivatives, have demonstrated potential anticancer properties in preliminary studies. These compounds may inhibit cancer cell lines by disrupting cellular processes critical for cancer cell survival and proliferation.

- Antimicrobial Activities: Spiro compounds are also noted for their antibacterial and antifungal activities, making them valuable in pharmaceutical applications. Their unique structure allows for interaction with biological targets, influencing pathways related to disease progression.

- Binding Affinity to Biological Targets: Interaction studies involving spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione focus on its binding affinity to biological targets such as enzymes and receptors. In vitro assays have been conducted to assess its efficacy against cancer cell lines, revealing important insights into its mechanism of action. Molecular docking studies may provide information on how this compound interacts at the molecular level with specific targets.

Structural Similarity and Biological Activity

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Spirooxindole Derivatives | Contains an oxindole moiety | Anticancer |

| Spirocyclic Ketones | Ketone functional groups | Antimicrobial |

| Spiro(4.5)decane | Simple bicyclic structure | Limited biological activity |

Mechanism of Action

The mechanism of action of trans-1,2,3,8,9,9a-Hexahydro-5,6-5-methoxy-1-methyl-spiro(7H-benzo[de]quinoline-7,4’-imidazolidine)-2’,5’-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Insights :

- The target compound’s trans-configuration and methoxy group distinguish it from other spiroquinolines, which often lack stereochemical specificity or feature bulkier substituents (e.g., triphenyl groups in 4a) .

- Unlike chroman- or thienoquinoline-based spiro systems , the benzo[de]quinoline core may enhance π-π stacking interactions in biological targets.

Pharmacological and Functional Comparisons

Functional Insights :

Biological Activity

Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione, 1,2,3,8,9,9a-hexahydro-5,6-dimethoxy-1-methyl-, trans- is a complex organic compound characterized by its spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a unique combination of a benzoquinoline moiety and an imidazolidine ring. Its molecular formula is with a molecular weight of 303.31 g/mol. The presence of functional groups such as hydroxyl (-OH) and carbonyl (C=O) enhances its reactivity and solubility, making it a candidate for biological applications.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 303.31 g/mol |

| Functional Groups | Hydroxyl (-OH), Carbonyl (C=O), Methoxy (-OCH₃) |

| Purity | Typically around 95% |

Anticancer Activity

Preliminary studies indicate that Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines effectively. The mechanism of action may involve disrupting cellular processes critical for cancer cell survival and proliferation.

Case Studies

- Inhibition of Cancer Cell Lines : In vitro assays demonstrated that the compound effectively inhibited the growth of several cancer cell lines, suggesting its potential as an anticancer agent.

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with specific biological targets, aiding in understanding its pharmacodynamics.

Antibacterial and Antifungal Activity

Beyond anticancer effects, spiro compounds are noted for their antibacterial and antifungal activities. Studies have shown that this specific compound can interact with biological targets involved in disease progression .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione. Below is a comparison highlighting notable activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Spirooxindole Derivatives | Contains an oxindole moiety | Anticancer |

| Spirocyclic Ketones | Ketone functional groups | Antimicrobial |

| Spiro(4.5)decane | Simple bicyclic structure | Limited biological activity |

The uniqueness of Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione lies in its complex heterocyclic structure and potential for diverse biological activity compared to these simpler or differently functionalized analogs.

Synthesis and Methodology

The synthesis of Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione can be achieved through several methodologies, including multicomponent reactions which yield high purity and good yields under mild conditions.

Synthesis Methods

- Multicomponent Reactions : These reactions allow for the efficient construction of the spirocyclic framework.

- Optimization Techniques : Various optimization techniques have been employed to enhance yield (43-98%) and purity levels suitable for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.